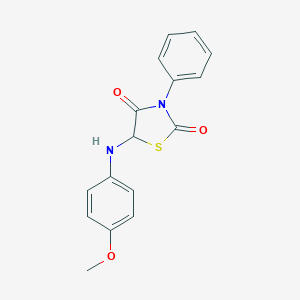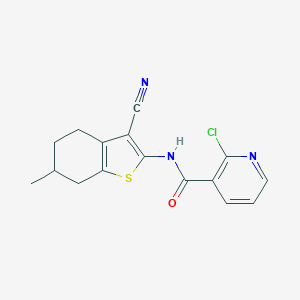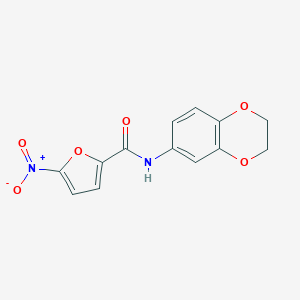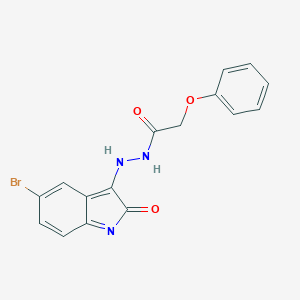
5-(4-Methoxy-phenylamino)-3-phenyl-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Methoxy-phenylamino)-3-phenyl-thiazolidine-2,4-dione, commonly known as MPPT, is a thiazolidinedione derivative that has been extensively studied for its potential therapeutic applications. MPPT has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various scientific research applications.
Mécanisme D'action
The mechanism of action of MPPT is not fully understood, but it is believed to involve the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a transcription factor that plays a key role in regulating glucose and lipid metabolism, as well as inflammation and cell differentiation.
Biochemical and Physiological Effects
MPPT has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-tumor activity. MPPT has also been found to improve insulin sensitivity and glucose tolerance in animal models, as well as reduce lipid accumulation in liver cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPPT in lab experiments is its ability to exhibit a range of biochemical and physiological effects, making it a versatile tool for studying various biological processes. However, one limitation of using MPPT is its potential toxicity, as high doses of MPPT have been found to cause liver damage in animal models.
Orientations Futures
There are several future directions for research involving MPPT. One area of interest is in the development of new thiazolidinedione derivatives with improved efficacy and safety profiles. Another area of interest is in the development of new therapeutic applications for MPPT, such as in the treatment of neurodegenerative diseases or metabolic disorders. Additionally, further research is needed to fully understand the mechanism of action of MPPT and its potential interactions with other biological processes.
Méthodes De Synthèse
The synthesis of MPPT involves the reaction of 4-methoxyaniline with thiazolidine-2,4-dione in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure MPPT.
Applications De Recherche Scientifique
MPPT has been studied for its potential use in various scientific research applications. One such application is in the field of cancer research, where MPPT has been found to exhibit anti-tumor activity. MPPT has also been studied for its potential use in the treatment of diabetes, as it has been found to improve insulin sensitivity and glucose tolerance in animal models.
Propriétés
Formule moléculaire |
C16H14N2O3S |
|---|---|
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
5-(4-methoxyanilino)-3-phenyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C16H14N2O3S/c1-21-13-9-7-11(8-10-13)17-14-15(19)18(16(20)22-14)12-5-3-2-4-6-12/h2-10,14,17H,1H3 |
Clé InChI |
YDPPAMZPZBPQSB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C3=CC=CC=C3 |
SMILES canonique |
COC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3,5-Dimethoxy-phenyl)-[4-(3-nitro-benzyl)-piperazin-1-yl]-methanone](/img/structure/B246088.png)




![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-furamide](/img/structure/B246100.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B246101.png)
![4-methyl-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B246103.png)
![5-bromo-N-dibenzo[b,d]furan-3-yl-2-furamide](/img/structure/B246104.png)


![[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B246123.png)

